molecular formula C12H13FN2O2 B1371146 tert-Butyl (2-cyano-3-fluorophenyl)carbamate CAS No. 1153762-99-2

tert-Butyl (2-cyano-3-fluorophenyl)carbamate

Cat. No.: B1371146
CAS No.: 1153762-99-2
M. Wt: 236.24 g/mol
InChI Key: URZIIFNBWLCXJJ-UHFFFAOYSA-N
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Description

“tert-Butyl (2-cyano-3-fluorophenyl)carbamate”, also known as Boc-anilido-4-fluorobenzonitrile, is a chemical compound with the molecular formula C12H13FN2O2 . It has a molecular weight of 236.24 g/mol . The compound is a light yellow solid .


Synthesis Analysis

The synthesis of “this compound” involves the use of ketoreductases capable of performing chiral selective reduction . Optimum parameters for maximum conversion and chiral selectivity were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14/h4-6H,1-3H3,(H,15,16) .


Chemical Reactions Analysis

The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Physical and Chemical Properties Analysis

The compound is a light yellow solid . It has a molecular weight of 236.24 g/mol . The storage temperature is 0-5°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl Carbamate : This study presented a method for synthesizing a compound related to tert-butyl (2-cyano-3-fluorophenyl)carbamate, which is an important intermediate in biologically active compounds like omisertinib (AZD9291). The synthesis involved acylation, nucleophilic substitution, and reduction, achieving an 81% yield in three steps (Zhao, Guo, Lan, & Xu, 2017).

  • Synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate : This compound serves as a vital intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirmed the relative substitution of the cyclopentane ring, similar to β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Biological Activities

  • Synthesis and Hypotensive Activity of Phenyl N-Substituted Carbamates : Research on novel 1,3-disubstituted ureas and phenyl N-substituted carbamates revealed significant hypotensive action and antiarrhythmic activity in certain compounds, demonstrating the therapeutic potential of tert-butyl carbamate derivatives (Chalina, Chakarova, & Staneva, 1998).

  • Cytotoxicity of Platinum(IV) Carbamate Complexes : A study on platinum(IV) complexes with tert-butyl carbamate ligands showed promising cytotoxicity against human lung cancer cells, comparable or slightly better than cisplatin. This suggests potential applications in cancer treatment (Wilson & Lippard, 2011).

Chemical Reactions and Properties

  • α-Aminated Methyllithium by DTBB-Catalysed Lithiation : The study on O-tert-butyl-N-(chloromethyl)-N-methyl carbamate showed its reactivity with lithium powder and different electrophiles, leading to functionalized carbamates. This indicates the compound's utility in chemical synthesis (Ortiz, Guijarro, & Yus, 1999).

  • Synthesis and Characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) Piperazine-1-carboxylate : This study showed the condensation reaction between carbamimide and 3-fluorobenzoic acid, leading to a compound with moderate antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

  • Balancing sp2 and sp3 C-H Bond Activation in Pt(II) Complex : A study involving 2-tert-butyl-6-(4-fluorophenyl)pyridine and K(2)PtCl(4) showed activation of sp(2) and sp(3) C-H bonds, leading to cyclometalated complexes. This highlights the compound's potential in creating complex molecular structures (Crosby, Clarkson, & Rourke, 2009).

  • Deprotection of tert-butyl Carbamates, Esters, and Ethers Using Aqueous Phosphoric Acid : This method offers a mild and environmentally benign approach for deprotecting tert-butyl carbamates. It preserves the stereochemical integrity of substrates and is high yielding (Li et al., 2006).

Safety and Hazards

The compound is classified as dangerous with the UN number 2811 . It has hazard statements H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

Properties

IUPAC Name

tert-butyl N-(2-cyano-3-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZIIFNBWLCXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656197
Record name tert-Butyl (2-cyano-3-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153762-99-2
Record name tert-Butyl (2-cyano-3-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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